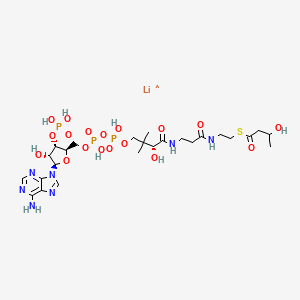
DL-3-Hydroxybutyryl coenzyme A lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-3-Hydroxybutyryl coenzyme A lithium salt: is a compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is essential for the metabolism of fatty acids and the production of energy in the body. This compound is particularly important in the study of bacterial polyhydroxyalkanoates (PHB) and is used as a substrate in various enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-3-Hydroxybutyryl coenzyme A lithium salt is synthesized from β-hydroxybutyric acid through the action of short-chain-CoA synthase . The reaction involves the conversion of β-hydroxybutyric acid to DL-3-Hydroxybutyryl coenzyme A, which is then combined with lithium to form the lithium salt. The reaction conditions typically involve the use of specific enzymes and controlled temperature settings to ensure the purity and stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. These processes utilize bacterial strains that can produce β-hydroxybutyric acid, which is then converted to the desired compound through enzymatic reactions. The production process is optimized to achieve high yields and purity levels, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: DL-3-Hydroxybutyryl coenzyme A lithium salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include polyhydroxyalkanoates (PHB), which are biopolymers used in various industrial applications .
Scientific Research Applications
DL-3-Hydroxybutyryl coenzyme A lithium salt has a wide range of scientific research applications :
Chemistry: Used as a substrate to measure the specificity and kinetics of β-hydroxyacyl CoA dehydrogenase.
Biology: Plays a crucial role in the metabolism of fatty acids and energy production.
Medicine: Utilized in enzymatic assays to study various metabolic pathways.
Industry: Important in the production of biopolymers like polyhydroxyalkanoates (PHB), which are used in biodegradable plastics
Mechanism of Action
The mechanism of action of DL-3-Hydroxybutyryl coenzyme A lithium salt involves its conversion to bacterial polyhydroxyalkanoates (PHB) by polyhydroxybutyrate (PHB) synthases . This conversion is crucial for the storage of carbon and energy in bacterial cells. The compound acts as a substrate for various enzymes, facilitating the production of PHB, which is then utilized in various biochemical processes .
Comparison with Similar Compounds
- Acetoacetyl coenzyme A sodium salt hydrate
- Butyryl coenzyme A lithium salt hydrate
- Crotonoyl coenzyme A trilithium salt
- DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt hydrate
- Acetyl coenzyme A trisodium salt
- β-Methylcrotonyl coenzyme A lithium salt
- Isobutyryl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
Uniqueness: DL-3-Hydroxybutyryl coenzyme A lithium salt is unique due to its specific role in the production of polyhydroxyalkanoates (PHB) and its use as a substrate in various enzymatic assays. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C25H42LiN7O18P3S |
|---|---|
Molecular Weight |
860.6 g/mol |
InChI |
InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);/t13?,14-,18-,19-,20+,24-;/m1./s1 |
InChI Key |
HWNYNXALHOUFMU-ANIFFHQCSA-N |
Isomeric SMILES |
[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















